N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, an ethyl group, a fluorobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.
Alkylation: The chlorothiophene intermediate is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(5-chlorothiophen-2-yl)ethyl.
Sulfonamide Formation: The final step involves the reaction of 1-(5-chlorothiophen-2-yl)ethyl with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluorobenzene ring can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-chlorothiophen-2-yl)ethyl)cyclopropanamine
- N-(1-(5-chlorothiophen-2-yl)ethyl)cyclopropanecarboxamide
- 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol
Uniqueness
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of both a fluorobenzene ring and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for therapeutic applications compared to similar compounds that lack one or more of these features.
Properties
Molecular Formula |
C12H11ClFNO2S2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H11ClFNO2S2/c1-8(10-6-7-12(13)18-10)15-19(16,17)11-5-3-2-4-9(11)14/h2-8,15H,1H3 |
InChI Key |
RNUCBTKBMKEQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.